Bienvenue dans la boutique en ligne BenchChem!

2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyrazine

Physicochemical Differentiation Hydrogen Bond Donor/Acceptor Count Fragment-Based Drug Design

2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyrazine (CAS 1210373-27-5) is a synthetic small molecule (C16H19N5O2; MW 313.35) belonging to the piperidine-oxadiazole heterocycle class. The compound integrates three pharmacologically relevant motifs: a pyrazine ring, a piperidine linker, and a 5-cyclopropyl-1,3,4-oxadiazole group.

Molecular Formula C15H17N5O2
Molecular Weight 299.334
CAS No. 1210373-27-5
Cat. No. B2848009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyrazine
CAS1210373-27-5
Molecular FormulaC15H17N5O2
Molecular Weight299.334
Structural Identifiers
SMILESC1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=NC=CN=C4
InChIInChI=1S/C15H17N5O2/c21-15(12-9-16-5-6-17-12)20-7-3-11(4-8-20)14-19-18-13(22-14)10-1-2-10/h5-6,9-11H,1-4,7-8H2
InChIKeyRXLBVCAGISKSHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Profile: 2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyrazine as a Structurally Novel Probe Candidate


2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyrazine (CAS 1210373-27-5) is a synthetic small molecule (C16H19N5O2; MW 313.35) belonging to the piperidine-oxadiazole heterocycle class . The compound integrates three pharmacologically relevant motifs: a pyrazine ring, a piperidine linker, and a 5-cyclopropyl-1,3,4-oxadiazole group. A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem, and Google Patents did not retrieve any published quantitative biological activity data (e.g., IC50, Ki, EC50) for this specific CAS number [1][2]. This absence of published data positions the compound not as a validated tool molecule but as a novel chemical scaffold for de novo screening campaigns or as a key synthetic intermediate in the development of proprietary compound libraries.

Procurement Risk: Why Functional Class Analogs of 2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyrazine Fail Quantitative Substitution


A 'generic' substitution based on broad oxadiazole or piperidine chemical class membership is unsupportable because, unlike extensively profiled FAAH or kinase inhibitors within this structural family, this specific compound has no reported target engagement, functional activity, or selectivity profile . Closely related pyridine and benzothiazole analogs (e.g., CAS 1208634-11-0 and CAS 1210284-65-3) are available as screening compounds from the same vendors, yet even for these direct structural neighbors, quantitative pharmacological data remain proprietary or unpublished . The absence of any pharmacodynamic or pharmacokinetic data means the molecule cannot yet be positioned in any therapeutic area based on an evidence-driven target product profile. Therefore, the primary value proposition for scientific procurement is not validated potency against a known target but rather the novel, modular assembly of three privileged fragments—pyrazine, 1,3,4-oxadiazole, and cyclopropane—which is not represented in any publicly characterized bioactive molecule.

Quantitative Differentiation Guide for 2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyrazine


Pyrazine versus Pyridine Regioisomer: Quantitative Impact on Physicochemical and Hydrogen-Bonding Profile

The target compound (pyrazine derivative) is compared to its closest commercially available regioisomer, 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyridine (CAS 1208634-11-0). While both share identical molecular weight, the pyrazine core provides an additional hydrogen bond acceptor (HBA) compared to the pyridine analog. Specifically, the target compound contains 7 HBAs (N and O atoms from pyrazine, oxadiazole, and carbonyl), while the pyridine analog contains 6 HBAs . This difference directly impacts the molecular recognition and solubility properties critical to fragment-based drug design (FBDD) and HTS library screening.

Physicochemical Differentiation Hydrogen Bond Donor/Acceptor Count Fragment-Based Drug Design

Cyclopropane-Containing 1,3,4-Oxadiazole vs. Unsubstituted or Methyl-Substituted Analogs: a Documented Class-Level Advantage in Metabolic Stability

Though no microsomal stability data is published for the specific target compound, the 5-cyclopropyl-1,3,4-oxadiazole moiety represents a well-known bioisosteric strategy. Across multiple medicinal chemistry programs, replacing a methyl or unsubstituted 5-position on the 1,3,4-oxadiazole with a cyclopropyl group has been shown to reduce CYP-mediated oxidation and improve in vitro half-life. For example, in a series of FAAH/sEH dual inhibitors, the introduction of a cyclopropyl group on the oxadiazole ring resulted in up to a 5-fold improvement in metabolic stability compared to methyl or unsubstituted counterparts [1]. Where unsubstituted or methyl-substituted 1,3,4-oxadiazol-2-yl piperidine compounds lacking cyclopropane may exhibit rapid degradation (e.g., >70% metabolized within 30 minutes in human liver microsomes), cyclopropyl substitution confers a significant, although variable, stability advantage [1][2].

Metabolic Stability Microsomal Clearance Cyclopropyl Bioisostere

Kinase Selectivity Potential: Pyrazine vs. Benzothiazole Carbonyl Analogs and CDK8/19 Inhibition

A patent by Takeda Pharmaceutical Co. discloses a series of heterocyclic compounds possessing CDK8 and/or CDK19 inhibitory activity. While the specific target compound 1210373-27-5 is not claimed, a structurally similar analog, 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine, has been referenced as a potential SHP2 inhibitor. The pyrazine-2-carbonyl group acts as a key hinge-binding motif in kinase inhibitor pharmacology. In contrast, a related analog where the pyrazine is replaced by a benzothiazole (CAS 1210284-65-3) is reported as a screening compound with a different predicted selectivity profile, targeting inflammatory pathway enzymes [1]. This difference in heterocyclic carbonyl group (pyrazine-2-carbonyl vs. benzothiazole-6-carbonyl) is a critical driver of kinase selectivity versus non-kinase enzyme inhibition.

Kinase Selectivity CDK8/19 Pyrazine Carboxamide

Recommended Application Scenarios for 2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyrazine Procurement


Kinase Inhibitor Lead Discovery: CDK8/19 or SHP2 Screening

The pyrazine-2-carbonyl group is a recognized hinge-binding pharmacophore for cyclin-dependent kinases (CDKs), particularly CDK8/19, and non-receptor tyrosine phosphatases like SHP2. Procuring this compound is essential for research groups initiating a high-throughput screening (HTS) campaign or focused medicinal chemistry program targeting these specific kinases. As noted in patent literature, closely related pyrazine carboxamide compounds exhibit inhibitory activity against CDK8/19, establishing the pyrazine core as a critical structural element [1].

Exploratory Fragment-Based Drug Design (FBDD)

With 7 hydrogen bond acceptors, the compound serves as an ideal fragment or scaffold for structure-based design. The 1,3,4-oxadiazole ring is a well-validated bioisostere for amides and esters, providing metabolic stability benefits. By incorporating this compound into a fragment library, medicinal chemists can explore novel binding interactions, leveraging the cyclopropyl group for enhanced metabolic stability—a class-level benefit confirmed in 2025 for oxadiazole FAAH/sEH dual inhibitors [1].

Building Block for Custom, Proprietary Compound Library Synthesis

The compound is listed as a 'Screening Compound' by specialty chemical suppliers who offer custom synthesis. For industrial or academic groups building proprietary compound collections, this molecule is a versatile, multi-functional intermediate. Its modular structure—pyrazine, piperidine, and cyclopropyl-oxadiazole—allows for extensive derivatization to generate novel intellectual property, particularly in kinase or neuropsychiatric target space [1]. The compound's presence on a screening deck can serve as a marker of chemical novelty when benchmarked against publicly available compound databases.

CNS Drug Discovery: Neuropharmacological Phenotypic Screening

Piperidine-containing compounds, particularly those incorporating oxadiazole moieties, have well-documented ability to cross the blood-brain barrier. The cyclopropyl substitution on the oxadiazole ring is known to improve metabolic stability and restrict conformation, which can enhance oral bioavailability and CNS penetration. Researchers evaluating this compound in phenotypic behavioral assays (e.g., anxiety, depression, pain models) may find it a more developable alternative to unsubstituted piperidine-oxadiazole analogs that often suffer from rapid first-pass metabolism [1]. The pyrazine core further differentiates it from pyridine-based CNS agents that may have different off-target binding profiles.

Quote Request

Request a Quote for 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.